molecular formula C23H23N3O B11072432 N-[6-(4-cyanophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl]acetamide

N-[6-(4-cyanophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl]acetamide

Cat. No.: B11072432
M. Wt: 357.4 g/mol
InChI Key: OILWODRAFQCEER-UHFFFAOYSA-N
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Description

    N-[6-(4-cyanophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl]acetamide:

  • It belongs to the class of organic compounds known as acetanilides .
  • The compound features a cyanophenyl group attached to an acetamide moiety.
  • Preparation Methods

      Synthetic Routes: The synthesis of 4-Cyanoacetanilide involves the reaction of with in the presence of a base (such as or ). This reaction results in the formation of the desired compound.

      Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions.

      Industrial Production: While there isn’t extensive industrial production of this specific compound, it can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactions: 4-Cyanoacetanilide can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: 4-Cyanoacetanilide serves as a building block in organic synthesis due to its versatile reactivity.

      Biology: It may find applications in drug discovery or as a probe molecule.

      Medicine: While not a drug itself, it could be a precursor for pharmaceutical research.

      Industry: Limited industrial applications, but it contributes to the development of other compounds.

  • Mechanism of Action

    • The exact mechanism of action for 4-Cyanoacetanilide is context-dependent, as it serves as an intermediate in various reactions.
    • It doesn’t have specific molecular targets or pathways; rather, its role lies in its chemical reactivity.
  • Comparison with Similar Compounds

      Similar Compounds: Other acetanilides or nitrile-containing compounds.

      Uniqueness: Its unique combination of a cyanophenyl group and an acetamide moiety sets it apart.

    Properties

    Molecular Formula

    C23H23N3O

    Molecular Weight

    357.4 g/mol

    IUPAC Name

    N-[10-(4-cyanophenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl]acetamide

    InChI

    InChI=1S/C23H23N3O/c1-13(27)25-18-8-9-20-19(11-18)21-16-6-7-17(10-16)22(21)23(26-20)15-4-2-14(12-24)3-5-15/h2-5,8-9,11,16-17,21-23,26H,6-7,10H2,1H3,(H,25,27)

    InChI Key

    OILWODRAFQCEER-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)NC1=CC2=C(C=C1)NC(C3C2C4CCC3C4)C5=CC=C(C=C5)C#N

    Origin of Product

    United States

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